

## The Discovery and Scientific Context of β-Crocetin: A Technical Guide

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Compound of Interest		
Compound Name:	beta-Crocetin	
Cat. No.:	B1518081	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

β-Crocetin, a central bioactive constituent of saffron (Crocus sativus L.), has a rich history intertwined with traditional medicine and modern scientific discovery. This technical guide provides an in-depth exploration of the discovery of β-crocetin, its historical and scientific context, and its multifaceted pharmacological activities. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action through signaling pathways.

#### **Historical Context and Discovery**

The use of saffron dates back more than 3,000 years, with historical texts from ancient Greek, Roman, and Persian cultures documenting its use as a culinary spice, dye, and medicinal agent.[1] Crocetin itself holds the distinction of being the first plant carotenoid to be recognized by the scientific community, with its initial identification dating back to 1818.[2] It is the core aglycone of crocins, the water-soluble carotenoids responsible for the vibrant color of saffron. [2][3]

The structural elucidation of carotenoids, including  $\beta$ -crocetin, was a significant area of research in the early 20th century. The pioneering work of Nobel laureate Paul Karrer and his colleagues in the 1920s and 1930s was instrumental in determining the chemical structures of



many of these pigments.[4] Their research laid the foundation for understanding the unique C20 dicarboxylic acid structure of crocetin, which distinguishes it from other carotenoids.

#### **Physicochemical and Pharmacokinetic Properties**

β-Crocetin's biological activity is intrinsically linked to its chemical and physical properties, as well as its behavior within a biological system. The following tables summarize key quantitative data regarding its physicochemical characteristics and pharmacokinetic parameters.

Table 1: Physicochemical Properties of **B-Crocetin** 

Property	Value "	Referenc
Molecular Formula	C20H24O4	
Molecular Weight	328.4 g/mol	_
Melting Point	285 °C	_
Solubility	Slightly soluble in aqueous solution (20 µM at pH 8.0); Soluble in organic bases like pyridine.	
рКа	5.35	_

# Table 2: Pharmacokinetic Parameters of $\beta$ -Crocetin in Humans (Single Oral Dose)



Dose	Cmax (ng/mL)	Tmax (h)	T½ (h)	AUC <sub>0-24</sub> (ng·h/mL)	Reference
7.5 mg	100.9 ± 38.3	4.8 ± 1.5	6.1 ± 1.5	556.5 ± 170.1	
15 mg	205.1 ± 62.9	4.0 ± 0.0	6.4 ± 1.3	1195.4 ± 359.8	•
22.5 mg	279.7 ± 86.8	4.4 ± 1.2	7.5 ± 2.6	1720.8 ± 611.7	•
16 mg	350 ± 0.0	1.5 - 2.5	-	-	

Values are

presented as

mean ± SD

where

available.

### **Anti-Cancer Activity**

 $\beta$ -Crocetin has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The following table summarizes its in vitro efficacy, as indicated by IC50 values.

## Table 3: IC<sub>50</sub> Values of β-Crocetin in Various Human Cancer Cell Lines



Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)	Reference
A549	Lung Carcinoma	0.41	48	
HepG2	Hepatocellular Carcinoma	0.61	48	
HCT-116	Colorectal Carcinoma	0.16	48	
HeLa	Cervical Cancer	0.22	48	_
SK-OV-3	Ovarian Cancer	0.19	48	
A172	Glioblastoma	~1.72 mg/mL	72	_
TE671	Rhabdomyosarc oma	~0.9 mg/mL	72	_
HUVEC	Endothelial Cells	372.6	24	
*Note: Values for				

\*Note: Values for

A172 and TE671

cells were

reported in

mg/mL for a

crocins extract

and

dimethylcrocetin

respectively, and

are included for

comparative

context.

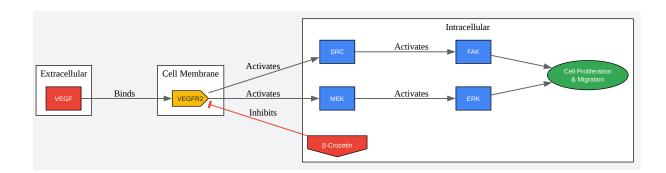
### Key Signaling Pathways Modulated by β-Crocetin

β-Crocetin exerts its biological effects by modulating several key signaling pathways involved in angiogenesis, apoptosis, and the cellular antioxidant response.



#### **Inhibition of VEGFR2 Signaling in Angiogenesis**

β-Crocetin has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This inhibition disrupts downstream signaling cascades crucial for endothelial cell migration and proliferation.



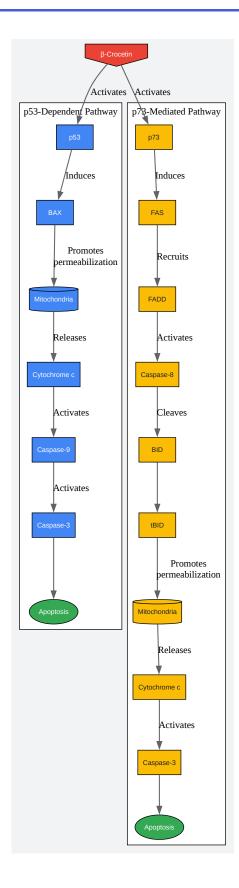
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β-Crocetin inhibits angiogenesis by blocking VEGFR2 activation.

#### **Induction of Apoptosis in Cancer Cells**

β-Crocetin can induce apoptosis in cancer cells through both p53-dependent and -independent pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.





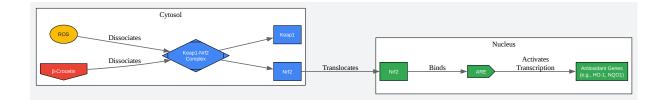
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β-Crocetin induces apoptosis via p53 and p73 pathways.



#### **Activation of the Nrf2 Antioxidant Pathway**

β-Crocetin enhances the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This leads to the upregulation of antioxidant enzymes that protect cells from oxidative stress.



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